5-(2-Fluorophenyl)-3-(trifluoromethyl)pyridine-2-thiol
Overview
Description
5-(2-Fluorophenyl)-3-(trifluoromethyl)pyridine-2-thiol is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a fluorophenyl group at the 5-position, a trifluoromethyl group at the 3-position, and a thiol group at the 2-position of the pyridine ring. The unique combination of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Fluorophenyl)-3-(trifluoromethyl)pyridine-2-thiol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate starting materials such as 2-fluorobenzaldehyde and trifluoroacetaldehyde.
Introduction of the Thiol Group: The thiol group can be introduced via nucleophilic substitution reactions, where a suitable thiolating agent reacts with the pyridine derivative.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling reaction temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
5-(2-Fluorophenyl)-3-(trifluoromethyl)pyridine-2-thiol can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The fluorophenyl and trifluoromethyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation Products: Disulfides, sulfonic acids.
Reduction Products: Modified pyridine derivatives with altered functional groups.
Substitution Products: Derivatives with substituted fluorophenyl or trifluoromethyl groups.
Scientific Research Applications
5-(2-Fluorophenyl)-3-(trifluoromethyl)pyridine-2-thiol has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(2-Fluorophenyl)-3-(trifluoromethyl)pyridine-2-thiol involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonding or hydrophobic interactions, with these targets. These interactions can modulate the activity of the targets, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
5-(2-Fluorophenyl)-2-pyridone: Similar structure but lacks the trifluoromethyl group.
3-(Trifluoromethyl)pyridine-2-thiol: Similar structure but lacks the fluorophenyl group.
2-Fluorophenyl-3-pyridylmethanol: Similar structure but contains a hydroxyl group instead of a thiol group.
Uniqueness
5-(2-Fluorophenyl)-3-(trifluoromethyl)pyridine-2-thiol is unique due to the presence of both the fluorophenyl and trifluoromethyl groups, which impart distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications, as it can participate in a wide range of chemical reactions and form specific interactions with molecular targets.
Properties
IUPAC Name |
5-(2-fluorophenyl)-3-(trifluoromethyl)-1H-pyridine-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F4NS/c13-10-4-2-1-3-8(10)7-5-9(12(14,15)16)11(18)17-6-7/h1-6H,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZSZAADQZGDESY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CNC(=S)C(=C2)C(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F4NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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